molecular formula C10H13NO2 B2796299 2-Isopropoxybenzamide CAS No. 63920-58-1

2-Isopropoxybenzamide

Cat. No.: B2796299
CAS No.: 63920-58-1
M. Wt: 179.219
InChI Key: BTHLVVULQLRTBK-UHFFFAOYSA-N
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Description

2-Isopropoxybenzamide is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an isopropoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxybenzamide typically involves the reaction of 2-hydroxybenzamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzamide+Isopropyl BromideK2CO3,RefluxThis compound\text{2-Hydroxybenzamide} + \text{Isopropyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2-Hydroxybenzamide+Isopropyl BromideK2​CO3​,Reflux​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The isopropoxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-isopropoxybenzoic acid.

    Reduction: Formation of 2-isopropoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Isopropoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxybenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The benzamide core can participate in hydrogen bonding and other interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    2-Methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-Propoxybenzamide: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness: 2-Isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can lead to different reaction pathways and interactions compared to its analogs.

Properties

IUPAC Name

2-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHLVVULQLRTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Isopropoxy-benzoyl chloride was condensed with 4-Amino-2-trifluromethyl benzonitrile in dichloromethane in presence of triethylamine as acid scavenger to yield N-4-Cyano-3-trifluoromethyl-phenyl)-2-Isopropoxy-benzamide. The reaction mixture was then concentrated in vacuo and the residue was extracted into ethyl acetate. The ethyl acetate layer was washed with water and with cold aqueous hydrochloric acid, then dried over sodium sulphate and finally concentrated in vacuo. The residue obtained was chromatographed over silica gel to afford the desired product.
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